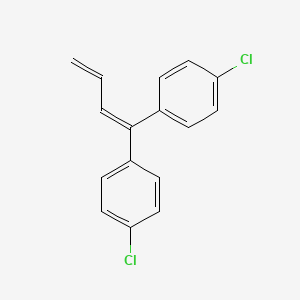

1,1-Bis(4-chlorophenyl)-buta-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

92854-06-3 |

|---|---|

Molecular Formula |

C16H12Cl2 |

Molecular Weight |

275.2 g/mol |

IUPAC Name |

1-chloro-4-[1-(4-chlorophenyl)buta-1,3-dienyl]benzene |

InChI |

InChI=1S/C16H12Cl2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h2-11H,1H2 |

InChI Key |

XUIAMQRQENDZKC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Bis 4 Chlorophenyl Buta 1,3 Diene and Analogs

Established Synthetic Pathways for Substituted Buta-1,3-diene Systems

The construction of the buta-1,3-diene framework can be achieved through a variety of synthetic strategies. These methods range from classical olefination reactions to more contemporary transition metal-catalyzed cross-coupling reactions, each offering distinct advantages in terms of substrate scope, stereoselectivity, and functional group tolerance.

Classical Olefination Reactions

The Wittig reaction stands as a cornerstone in the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. unwisdom.orgwebassign.net This methodology can be effectively applied to the synthesis of 1,1-diaryl-1,3-butadienes. A plausible route to 1,1-Bis(4-chlorophenyl)-buta-1,3-diene would involve the reaction of 4,4'-dichlorobenzophenone (B107185) with a suitable phosphonium ylide derived from a crotyl halide. The ylide, generated by treating the corresponding phosphonium salt with a strong base, would act as the nucleophile, attacking the carbonyl carbon of the ketone. Subsequent elimination of triphenylphosphine (B44618) oxide would yield the desired diene. The stereochemistry of the resulting diene is influenced by the nature of the ylide and the reaction conditions. scribd.com

A general representation of the Wittig reaction for the synthesis of 1,4-diphenyl-1,3-butadiene is depicted below, illustrating the core principle applicable to the target molecule.

Reaction Scheme: Wittig Synthesis of 1,4-Diphenyl-1,3-butadiene

This image represents a general Wittig reaction. For the synthesis of this compound, the starting ketone would be 4,4'-dichlorobenzophenone and the ylide would be derived from a crotyl phosphonium salt.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| Benzyltriphenylphosphonium chloride | Cinnamaldehyde | Sodium ethoxide | Methylene (B1212753) chloride | 1,4-Diphenyl-1,3-butadiene | ~35 |

The data in this table is based on the synthesis of an analogous diarylbutadiene and serves as a representative example. scribd.com

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in the synthesis of conjugated dienes.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, a potential strategy would be the coupling of a 1,1-bis(4-chlorophenyl)ethylene (B1583658) derivative with a vinyl halide. For instance, the reaction of 1,1-bis(4-chlorophenyl)-2-bromoethylene with ethylene (B1197577) or a vinylboronic acid derivative under Heck conditions could yield the target diene. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and stereoselectivity. organic-chemistry.org

Recent advancements in the Heck reaction, such as the use of highly active and stable catalyst systems, have expanded its scope to include a wider range of substrates, including electron-rich olefins and vinyl bromides. organic-chemistry.org

Table of Heck Reaction Examples for Diene Synthesis

| Aryl/Vinyl Halide | Alkene | Catalyst | Base | Solvent | Product |

| Aryl Bromide | Ethyl Crotonate | Pd EnCat®40 | AcONa | Ethanol | Trisubstituted Alkene |

| 2-Bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 4-Chlorostyrene | Pd(OAc)2/XantPhos | Cs2CO3 | Benzene (B151609) | Functionalized 1,3-Diene |

| Vinyl Bromides | Various Alkenes | [Pd(η3-C3H5)Cl]₂/Tedicyp | Base | Various | Conjugated Dienes |

This table presents examples of Heck reactions for the synthesis of substituted alkenes and dienes, illustrating the versatility of this methodology. organic-chemistry.orgnih.gov

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. This method offers an alternative to other cross-coupling reactions, often with the advantage of using more stable and less toxic organosilicon reagents. A synthetic approach to this compound using Hiyama coupling could involve the reaction of a (1,1-bis(4-chlorophenyl)vinyl)silane with a vinyl halide. The organosilane can be prepared from the corresponding vinyl halide via silylation. The coupling reaction is typically activated by a fluoride (B91410) source, such as TBAF, or under fluoride-free conditions with a suitable base. nih.gov

The stereoselective synthesis of dienes has been successfully achieved using Hiyama coupling, for instance, through an alkyne hydrosilylation–Hiyama sequence. nih.gov

Direct C–H alkenylation has emerged as a powerful and atom-economical strategy for the synthesis of alkenes and dienes, avoiding the pre-functionalization of substrates. nih.gov Palladium-catalyzed C–H functionalization of an appropriate precursor, such as a 1,1-bis(4-chlorophenyl) substituted alkene, with an alkenylating agent could provide a direct route to the target diene. For example, the oxidative Heck reaction allows for the selective formation of complex dienes from nonactivated terminal olefins and vinyl boronic esters. nih.gov

These methods offer a more sustainable approach to diene synthesis by reducing the number of synthetic steps and waste generation.

Condensation Reactions

Condensation reactions, particularly those involving carbonyl compounds, provide another classical route to the formation of carbon-carbon double bonds. A plausible, albeit indirect, route to this compound could be envisioned starting from 4,4'-dichlorobenzophenone. Condensation with a suitable C2 or C3 building block, followed by further functionalization, could lead to the desired diene skeleton. For instance, a Knoevenagel-type condensation of an active methylene compound with an α,β-unsaturated aldehyde derived from a bis(4-chlorophenyl) precursor could be a potential pathway.

A relevant example is the synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene (B72080) derivatives, which involves the reaction of a 1,1-diphenylethylene (B42955) derivative with an acrolein derivative, followed by further transformations. researchgate.net This suggests that a similar strategy could be adapted for the synthesis of the target compound.

Targeted Synthesis of this compound

While specific literature detailing the synthesis of this compound is not extensively available, its synthesis can be approached through established methodologies for analogous 1,1-diaryl-1,3-dienes. Key strategies include modifications of the Wittig reaction, palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions, and Grignard-type reactions. These methods offer versatile pathways to the target compound by assembling the carbon skeleton from readily available precursors.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic variation of parameters such as catalyst, solvent, base, temperature, and reaction time. For palladium-catalyzed reactions, the choice of ligand can significantly influence the outcome.

Wittig Reaction Optimization: The Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons reaction, are powerful tools for olefination. nih.gov In a potential synthesis of the target compound, a phosphonium ylide derived from a 1,1-bis(4-chlorophenyl)methyl phosphonium salt would react with acrolein. Optimization would involve screening different bases and solvents to facilitate ylide formation and subsequent reaction.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| n-Butyllithium | THF | -78 to RT | 12 | Data Not Available |

| Sodium Hydride | DMF | RT to 60 | 8 | Data Not Available |

| Potassium tert-butoxide | THF | RT | 6 | Data Not Available |

Heck Reaction Optimization: The Heck reaction provides a route to couple a vinyl halide with an alkene. ewadirect.com For the synthesis of this compound, 1,1-bis(4-chlorophenyl)ethene could be coupled with a vinyl halide. Optimization would focus on the palladium catalyst, ligand, base, and solvent system to achieve high yields and regioselectivity. The use of phosphine-free catalysts has also been explored to improve efficiency. ewadirect.com

| Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Data Not Available |

| PdCl₂(PPh₃)₂ | None | K₂CO₃ | DMA | Data Not Available |

| Pd/C | None | NaOAc | NMP | Data Not Available |

Suzuki Coupling Optimization: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. unibo.it A potential route could involve the reaction of a 1,1-bis(4-chlorophenyl)vinylboronic acid derivative with a vinyl halide. Key optimization parameters include the palladium catalyst, base, and solvent. The use of aqueous media and microwave irradiation has been shown to accelerate these reactions. nih.gov

| Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | Data Not Available |

| Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | Data Not Available |

| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | Data Not Available |

The stereochemistry of the newly formed double bond in the buta-1,3-diene system is a critical aspect of the synthesis. Different synthetic methods offer varying degrees of stereocontrol, which can often be influenced by the reaction conditions and the nature of the substrates and reagents.

Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide. libretexts.org Stabilized ylides, which would likely be involved in the synthesis of the target compound due to the presence of the aryl groups, generally favor the formation of the (E)-isomer. libretexts.org The choice of solvent and the presence of lithium salts can also influence the E/Z selectivity. For semi-stabilized ylides, mixtures of isomers are common. ucla.edu

Heck Reaction: The Heck reaction typically proceeds with syn-addition of the organopalladium species to the alkene, followed by syn-elimination of a palladium hydride, which generally leads to the formation of the (E)-isomer as the major product due to steric considerations in the transition state. chemrxiv.org However, the regioselectivity of the Heck reaction on 1,1-disubstituted alkenes needs to be carefully controlled to obtain the desired 1,1-diaryl-1,3-diene rather than other isomers. The choice of ligand and additives can play a crucial role in directing the regioselectivity. chemrxiv.org

Suzuki Coupling: The Suzuki coupling is known for its high stereospecificity, where the configuration of the starting vinylboronic acid and vinyl halide is retained in the final diene product. nih.gov To achieve a specific stereoisomer of this compound, one would need to start with the corresponding stereochemically pure vinyl precursors.

| Reaction | Typical Stereoselectivity | Controlling Factors |

|---|---|---|

| Wittig (Stabilized Ylide) | Predominantly (E) | Ylide structure, solvent, presence of salts. libretexts.org |

| Heck Reaction | Predominantly (E) | Steric hindrance in the transition state, ligand choice. chemrxiv.org |

| Suzuki Coupling | High (retention of configuration) | Stereochemistry of starting materials. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through the use of safer solvents, minimizing waste, improving energy efficiency, and employing catalytic methods.

Several green approaches have been developed for the general synthesis of dienes, which can be adapted for the target molecule:

Aqueous Media: Performing reactions in water instead of volatile organic compounds (VOCs) is a key green chemistry principle. Aqueous Wittig reactions have been successfully demonstrated for the synthesis of various alkenes. chemrxiv.org

Solvent-Free Conditions: Eliminating the solvent altogether can significantly reduce waste and simplify purification. Solvent-free Wittig reactions, often facilitated by grinding the reactants, have been reported. ewadirect.com Similarly, solvent-free Heck couplings under ultrasonic irradiation have been developed. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions. nih.gov Microwave-assisted Suzuki couplings are well-established and can be performed in aqueous media, further enhancing the green credentials of the synthesis. nih.govnih.gov

Catalyst Recycling: The use of heterogeneous or encapsulated catalysts in reactions like the Heck and Suzuki couplings allows for easier separation and recycling of the precious metal catalyst, reducing waste and cost. nih.gov

Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for harsh organic solvents. researchgate.net

| Green Chemistry Principle | Application in Diene Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Aqueous Wittig and Suzuki reactions. nih.govchemrxiv.org | Reduced toxicity and environmental impact. |

| Solvent-Free Reactions | Solid-state Wittig reaction, ultrasonic-assisted Heck coupling. ewadirect.comresearchgate.net | Minimized waste, simplified workup. |

| Energy Efficiency | Microwave-assisted Suzuki and Heck reactions. nih.govnih.gov | Reduced reaction times, lower energy consumption. |

| Catalysis | Use of recyclable palladium catalysts in Heck and Suzuki couplings. nih.gov | Reduced metal waste and cost. |

Spectroscopic and Structural Characterization Techniques for 1,1 Bis 4 Chlorophenyl Buta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1,1-Bis(4-chlorophenyl)-buta-1,3-diene, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the specific arrangement of hydrogen atoms. The butadiene backbone protons (H2, H3, H4) would appear in the olefinic region, typically between 5.0 and 7.5 ppm. The terminal =CH₂ protons (H4) would likely present as distinct signals, while the -CH= proton (H3) would show coupling to the adjacent vinyl proton. The proton at the C2 position, being adjacent to the carbon bearing two chlorophenyl groups, would have a characteristic chemical shift. The protons of the two 4-chlorophenyl groups would appear as two sets of doublets in the aromatic region (typically 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The four carbons of the butadiene chain would have distinct signals in the olefinic region (around 100-150 ppm). The carbon atom C1, bonded to two aromatic rings, would be significantly deshielded. The carbons of the chlorophenyl groups would show four distinct signals: one for the carbon bearing the chlorine atom (ipso-carbon), one for the carbon attached to the butadiene moiety, and two for the ortho and meta carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 6.5 - 7.0 | - |

| H3 | 6.0 - 6.5 | - |

| H4 (trans) | 5.2 - 5.5 | - |

| H4 (cis) | 5.0 - 5.3 | - |

| Aromatic H (ortho to C-Cl) | 7.2 - 7.4 | 128.0 - 130.0 |

| Aromatic H (meta to C-Cl) | 7.3 - 7.5 | 130.0 - 132.0 |

| C1 | - | 140.0 - 145.0 |

| C2 | - | 125.0 - 130.0 |

| C3 | - | 135.0 - 140.0 |

| C4 | - | 115.0 - 120.0 |

| Aromatic C (ipso-Cl) | - | 132.0 - 135.0 |

| Aromatic C (ipso-butadiene) | - | 138.0 - 142.0 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂Cl₂), the molecular ion peak (M⁺) would be a key feature in the mass spectrum.

The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum would exhibit a molecular ion cluster with peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1. The exact mass of the monoisotopic molecular ion would be 274.0316 g/mol .

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places, confirming the elemental composition of C₁₆H₁₂Cl₂.

Fragmentation patterns would provide further structural information. Common fragmentation pathways could include the loss of a chlorine atom, cleavage of the butadiene chain, and fragmentation of the chlorophenyl rings, leading to characteristic ions such as the tropylium (B1234903) ion (m/z 91) or chlorotropylium ion.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₆H₁₂Cl₂ |

| Molecular Weight | 275.17 g/mol |

| Monoisotopic Mass | 274.0316 u |

| [M]⁺ Isotopic Pattern (m/z) | 274, 276, 278 |

| [M]⁺ Isotopic Ratio | ~9:6:1 |

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The C-H stretching vibrations of the aromatic rings and the butadiene chain would appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would give rise to one or two strong bands in the 1650-1580 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings would also be observed in the 1600-1450 cm⁻¹ range. The out-of-plane C-H bending vibrations (wagging) of the vinyl groups would result in strong bands in the 1000-800 cm⁻¹ region, which can be diagnostic of the substitution pattern of the double bonds. The C-Cl stretching vibration of the chlorophenyl groups is expected to appear as a strong absorption in the 1100-1000 cm⁻¹ region.

For comparison, the IR spectrum of 1,4-diphenyl-1,3-butadiene shows a C-H signal for the alkene at 3014.4 cm⁻¹ and aromatic ring signals at 1442.3 cm⁻¹ and 1490.3 cm⁻¹. unwisdom.org

Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic & Olefinic C-H Stretch | 3100 - 3000 |

| Conjugated C=C Stretch (diene) | 1650 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 1100 - 1000 |

| C-H Out-of-Plane Bend (vinyl) | 1000 - 800 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles.

This technique would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. Key structural features of interest would be the planarity of the buta-1,3-diene backbone and the dihedral angles between the planes of the chlorophenyl rings and the diene system. Steric hindrance between the two chlorophenyl groups at the C1 position would likely lead to a non-planar conformation where the rings are twisted out of the plane of the diene.

While a crystal structure for the target molecule is not available, the structure of a related compound, (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene, reveals a centrosymmetric molecule with a planar butadiene unit. nih.gov In the case of this compound, a different conformation is anticipated due to the geminal disubstitution.

Advanced Spectroscopic Methods for Conjugated π-Systems

The extended π-conjugated system of this compound makes it a candidate for investigation by advanced spectroscopic techniques that probe electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would reveal the electronic transitions within the molecule. The conjugated π-system is expected to give rise to a strong absorption band in the UV or visible region, corresponding to a π → π* transition. The position of the maximum absorption wavelength (λ_max) would provide information about the extent of conjugation.

Fluorescence Spectroscopy: If the molecule is fluorescent, its emission spectrum can be measured. This would provide insights into the excited state properties and the potential of the compound for applications in materials science, such as in organic light-emitting diodes (OLEDs).

These advanced methods are crucial for understanding the photophysical properties of conjugated molecules and for exploring their potential in various technological applications.

Computational and Theoretical Investigations of 1,1 Bis 4 Chlorophenyl Buta 1,3 Diene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1,1-Bis(4-chlorophenyl)-buta-1,3-diene, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT) with functionals such as B3LYP, would be employed to optimize the molecular geometry.

These calculations would likely reveal a non-planar structure due to the steric hindrance between the two chlorophenyl groups attached to the same carbon atom of the butadiene backbone. The torsion angles between the phenyl rings and the diene plane would be a key output of these calculations. The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic properties. The presence of chlorine atoms, being electron-withdrawing, and the phenyl groups would influence the energy levels of these frontier orbitals.

Table 1: Predicted Geometrical Parameters and Frontier Orbital Energies for this compound (Representative Data)

| Parameter | Predicted Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.35 |

| C2-C3 Bond Length (Å) | 1.46 |

| C3-C4 Bond Length (Å) | 1.36 |

| C1-C(phenyl) Bond Length (Å) | 1.49 |

| Phenyl Ring Torsion Angle (°) | ~40-50 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.7 |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations could be used to explore its reactivity in various transformations, such as cycloaddition reactions where the diene acts as a reactant. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing insight into the reaction kinetics and the most favorable reaction pathways. For instance, in a Diels-Alder reaction, DFT could predict the stereoselectivity and regioselectivity of the addition of a dienophile to the substituted butadiene. The electronic effects of the chlorophenyl groups would be expected to significantly influence the reaction barriers. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide information on a static molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time, offering insights into its conformational flexibility and how it interacts with other molecules. For this compound, MD simulations would be particularly useful for exploring the rotational dynamics of the chlorophenyl groups and the flexibility of the butadiene chain. In a condensed phase, such as in a solvent or a polymer matrix, MD simulations can also reveal the nature and strength of intermolecular interactions, like pi-stacking between the phenyl rings or interactions with solvent molecules. These simulations are crucial for understanding the macroscopic properties of materials containing this compound.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict various spectroscopic properties. For this compound, these calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. The predicted spectrum would likely show a primary absorption band corresponding to the π → π* transition of the conjugated system, with the position of the maximum absorption wavelength (λmax) being influenced by the chlorophenyl substituents. Similarly, the vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra, aiding in the experimental characterization of the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Representative Data)

| Spectroscopic Property | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | ~320 nm |

| Molar Absorptivity (ε) | High |

| Key IR Frequencies (cm⁻¹) | ~1600 (C=C stretch), ~1090 (C-Cl stretch) |

Structure-Reactivity Relationships Derived from Computational Studies

By systematically modifying the structure of this compound in silico (e.g., changing the position or nature of the substituents on the phenyl rings) and calculating the resulting changes in electronic properties and reaction barriers, it is possible to establish quantitative structure-reactivity relationships (QSRR). For example, computational studies could explore how the electron-withdrawing strength of the substituents affects the electrophilicity or nucleophilicity of the diene system. This information is highly valuable for designing molecules with tailored reactivity for specific applications, such as in polymerization or organic synthesis. mdpi.com

Reactivity and Mechanistic Studies of 1,1 Bis 4 Chlorophenyl Buta 1,3 Diene

Reaction Pathways and Transition State Analysis

The reaction pathways of 1,1-Bis(4-chlorophenyl)-buta-1,3-diene are largely dictated by the gem-diaryl substitution. In many reactions involving 1,3-dienes, such as cycloadditions, the molecule must adopt an s-cis (or cisoid) conformation. However, the significant steric hindrance imposed by the two 4-chlorophenyl groups at the C1 position makes the planar s-cis conformation energetically unfavorable. This steric clash can raise the energy of the transition state for concerted reactions, potentially favoring stepwise mechanisms involving intermediates that can better accommodate the bulky substituents. researchgate.netresearchgate.net

Transition state analysis for reactions like the Diels-Alder cycloaddition typically involves a cyclic arrangement of atoms where new bonds are formed simultaneously. libretexts.org For this compound, a concerted [4+2] cycloaddition would be sterically hindered. Computational studies on substituted butadienes have shown that reaction mechanisms can shift from concerted to stepwise (diradical or zwitterionic) pathways depending on the electronic nature of the substituents. researchgate.netresearchgate.net It is plausible that reactions with strong dienophiles could proceed through a stepwise pathway, where the initial bond formation occurs at the less-hindered C4 position, leading to an intermediate that subsequently cyclizes.

Furthermore, reactions involving 1,3-dienes can include pathways other than cycloaddition, such as telomerization, which involves the dimerization of the diene with the addition of a nucleophile. researchgate.net The specific substitution on this compound would be expected to heavily influence the regioselectivity of such reactions.

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of the 4-chlorophenyl groups is key to understanding the reactivity of this compound. The chlorine atom is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution due to resonance. This electronic pull affects the electron density of the butadiene system. The two chlorophenyl groups at the C1 position decrease the electron density of the diene, particularly at the C1 and C3 positions, enhancing its electrophilic character compared to unsubstituted 1,3-butadiene (B125203).

This makes the molecule more susceptible to attack by nucleophiles. The probable sites for nucleophilic attack would be the C2 and C4 positions, which are less sterically encumbered and are part of the conjugated system. Conversely, its reactivity as a nucleophile (e.g., as the diene component in a typical Diels-Alder reaction) is diminished. Diels-Alder reactions generally proceed more readily when the diene is substituted with electron-donating groups and the dienophile with electron-attracting groups. libretexts.org For this compound, a reverse-electron-demand Diels-Alder reaction, where the diene acts as the electrophile and reacts with an electron-rich dienophile, might be a more favorable pathway.

Cycloaddition Reactions and Their Mechanisms

Cycloaddition reactions are among the most important transformations of 1,3-dienes. The Diels-Alder, or [4+2] cycloaddition, is a classic example that forms a six-membered ring. libretexts.org As noted, the significant steric hindrance at the C1 position of this compound poses a major challenge for traditional [4+2] cycloadditions. The approach of a dienophile to the C1-C4 face of the diene in the required s-cis conformation is severely impeded.

Therefore, alternative cycloaddition pathways may become more prominent. These could include:

[2+2] Cycloadditions: These reactions, often promoted photochemically, could occur between a dienophile and the less substituted C3=C4 double bond of the diene system. nih.gov

Stepwise [4+2] Cycloadditions: As mentioned, a non-concerted mechanism involving a zwitterionic or diradical intermediate could circumvent the high-energy transition state of a concerted process. researchgate.net

[3+2] Cycloadditions: While less common for butadienes themselves, certain reagents can react in a formal [3+2] manner. For instance, reactions with 1,2-diaza-1,3-dienes have been shown to proceed via a formal [3+2] cycloaddition involving a Michael-type addition followed by cyclization. nih.gov

The regioselectivity of any successful cycloaddition would be strongly controlled by both the steric bulk of the chlorophenyl groups and their electronic influence on the diene.

Isomerization and Rearrangement Processes

Substituted butadienes can undergo various isomerization and rearrangement reactions, often initiated by heat or light. For diaryl-substituted butadienes, cis-trans photoisomerization is a well-documented process. Studies on 1,4-diphenyl-1,3-butadiene show that direct irradiation can lead to isomerization around the double bonds. rsc.orgnih.gov

For this compound, several isomerization processes are theoretically possible:

Cis-trans Isomerization: The C3=C4 double bond can exist in E (trans) or Z (cis) configurations. Photoisomerization could interconvert these isomers.

Conformational Isomerization: Rotation around the C2-C3 single bond interconverts the s-cis and s-trans conformers. The high steric barrier in the s-cis form for this molecule suggests it would exist almost exclusively in the s-trans conformation.

Structural Rearrangements: Under thermal or photochemical conditions, more complex rearrangements can occur. The thermal decomposition of 1,3-butadiene itself involves isomerization to 1,2-butadiene (B1212224) as a key step. dtic.mil High-energy conditions could potentially lead to skeletal rearrangements or cyclization to form cyclobutene (B1205218) derivatives. Photoisomerization studies on 1,4-diphenyl-1,3-butadiene have also identified a "bicycle pedal" mechanism, a concerted two-bond isomerization process, although this is more relevant for isomers where both termini of the diene are substituted. nih.gov

The specific outcomes would depend heavily on the reaction conditions and the energy input into the system.

Catalyst Design and Performance in Reactions Involving this compound

Catalysis plays a crucial role in controlling the reactivity and selectivity of butadiene reactions, such as hydrogenation, telomerization, and carbonylation. rsc.org For this compound, catalyst design would need to address the unique steric and electronic properties of the substrate.

Hydrogenation: In selective hydrogenation, a catalyst must be able to coordinate to the diene without being obstructed by the bulky substituents. Catalysts based on palladium, often modified with other metals to tune selectivity, are common for butadiene hydrogenation. nih.gov For the target molecule, a catalyst with a highly accessible active site would be required to facilitate the addition of hydrogen. The steric bulk at C1 might allow for selective hydrogenation of the less hindered C3=C4 bond.

Cross-Coupling and Telomerization: Palladium-catalyzed reactions are central to the functionalization of butadienes. researchgate.net Telomerization, for example, typically involves the formation of a π-allylpalladium intermediate. acs.orgrsc.org The design of ligands for the metal center is critical. Bulky phosphine (B1218219) ligands can be used to control the coordination sphere of the metal, influencing which reaction pathway is favored. For this compound, the inherent steric properties of the substrate itself would act in concert with the catalyst's ligands to determine the reaction's outcome and selectivity. The synthesis of related 1,4-diarylbutadienes often employs palladium-catalyzed cross-coupling reactions, highlighting the importance of catalyst development in this area. acs.org

The performance of any catalyst would be evaluated based on its activity (turnover frequency), selectivity (for a specific isomer or product), and stability under the required reaction conditions.

Derivatization and Chemical Transformations of 1,1 Bis 4 Chlorophenyl Buta 1,3 Diene

Synthesis of Novel Analogs and Substituted Derivatives

The synthesis of analogs of 1,1-bis(4-chlorophenyl)-buta-1,3-diene can be achieved through various modern organic chemistry methods that allow for the stereoselective construction of the 1,3-diene motif. nih.gov While direct synthesis of a wide range of derivatives of the title compound is not extensively documented, established methodologies for creating substituted butadienes can be applied. These methods often involve olefination reactions, cross-coupling strategies, and functionalization of precursor molecules. nih.gov

For instance, analogs with different substituents on the phenyl rings or on the butadiene backbone can be prepared. Phenyl-substituted 1,3-butadiene (B125203) derivatives, such as 2-(4-methoxyphenyl)-1,3-butadiene, have been synthesized via the dehydration of the corresponding alcohol precursors. mdpi.com This suggests that analogs of this compound with modified phenyl groups (e.g., methoxy, alkyl, or nitro groups) could be synthesized from appropriately substituted diaryl ketone precursors.

Furthermore, the introduction of functional groups directly onto the diene core is a powerful strategy. For example, methods exist for synthesizing 2-substituted monomers like 2-ethoxymethyl-1,3-butadiene and 2-((N,N-dimethylamino)methyl)-1,3-butadiene from a common precursor, 2-bromomethyl-1,3-butadiene. mdpi.com Applying similar logic, functional groups could be introduced at the 2 or 3-position of the this compound backbone. A summary of general synthetic strategies for butadiene derivatives is presented below.

| Synthetic Method | Description | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Julia-Kocienski Olefination | A reaction of an aldehyde with a sulfone to form an alkene, often with high E-selectivity. | Could be used to construct the diene backbone by reacting a vinyl sulfone with a diaryl ketone. | nih.gov |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene. | A vinylphosphonium ylide could react with bis(4-chlorophenyl)methanone to form the diene system. | nih.gov |

| Cross-Coupling Reactions (e.g., Suzuki, Hiyama) | Palladium-catalyzed reactions that form C-C bonds between vinyl halides/triflates and organoboron or organosilicon compounds. | Coupling of a 1,1-bis(4-chlorophenyl) vinyl halide with a vinylboronic acid derivative. | nih.gov |

| Dehydration of Alcohols | Acid-catalyzed elimination of water from an allylic alcohol to form a diene. | Synthesis of the parent compound or its analogs from a substituted buten-ol precursor. | mdpi.com |

Functionalization of the Buta-1,3-diene Core and Chlorophenyl Moieties

Functionalization of the pre-formed this compound can occur at either the diene system or the chlorophenyl rings. The conjugated diene is susceptible to a range of addition and difunctionalization reactions. Recent advances in photocatalysis and electrocatalysis have enabled novel functionalizations of 1,3-butadiene derivatives under mild conditions. researchgate.netresearchgate.net

For example, a visible-light-induced, palladium-catalyzed 1,4-aminoarylation of butadienes has been developed, which could potentially be applied to the title compound to install both an amino group and an aryl group across the diene system. researchgate.net Similarly, a method combining radical thiol-ene chemistry with titanium catalysis allows for the three-component allylation of aldehydes using 1,3-butadiene as the allyl source, resulting in allylic 1,3-thioalcohols. nih.gov Such difunctionalization strategies add significant molecular complexity in a single step.

The chlorophenyl moieties can also be functionalized, primarily through electrophilic aromatic substitution or cross-coupling reactions. The chlorine atoms direct incoming electrophiles to the ortho and para positions (relative to the chlorine). However, the positions are already substituted (para to chlorine is the diene attachment point), leaving the ortho positions as the most likely sites for reactions like nitration, halogenation, or Friedel-Crafts acylation, assuming the diene system does not interfere. More versatile are modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that can replace the chlorine atoms with other functional groups, such as alkyl, aryl, or amino groups, thereby creating a wide array of derivatives.

Strategies for Heterocycle Formation Utilizing Buta-1,3-diene Precursors

The conjugated diene structure of this compound makes it an ideal candidate for cycloaddition reactions to form six-membered rings, a cornerstone of heterocycle synthesis. nih.gov The most prominent of these is the Diels-Alder reaction, a [4+2] cycloaddition where the diene (the 4π-electron component) reacts with a dienophile (a 2π-electron component) to form a cyclohexene (B86901) ring or its heterocyclic analogue. masterorganicchemistry.comlibretexts.org

For a Diels-Alder reaction to proceed, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.comyoutube.com The bulky 1,1-bis(4-chlorophenyl) substitution might influence the conformational equilibrium and reactivity. The reaction rate is typically enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com By choosing a dienophile containing one or more heteroatoms, a variety of six-membered heterocycles can be synthesized.

Diaza-1,3-butadienes (DADs) are also versatile precursors for synthesizing a wide range of five- and six-membered heterocycles through cycloaddition, nucleophilic addition, and Michael-type reactions. nih.govresearchgate.net Although the title compound is a carbocyclic diene, the principles of using diene systems to construct heterocycles are broadly applicable. For instance, 1,2-diaza-1,3-dienes can undergo [4+2] annulation reactions to form dihydropyridazinone derivatives. nih.gov

Below is a table of potential cycloaddition reactions for forming heterocycles from a diaryl-butadiene precursor.

| Reaction Type | Reactant (Dienophile) | Resulting Heterocycle Core Structure | Reference |

|---|---|---|---|

| Diels-Alder | Maleic anhydride | Substituted Phthalic Anhydride derivative | youtube.com |

| Diels-Alder | Imines (R-CH=N-R') | Tetrahydropyridine | nih.gov |

| Diels-Alder | Azo compounds (R-N=N-R') | Tetrahydropyridazine | researchgate.net |

| Diels-Alder | Nitroso compounds (R-N=O) | Dihydro-1,2-oxazine | researchgate.net |

| Diels-Alder | Thioketones (R2C=S) | Dihydrothiopyran | nih.gov |

Polymerization and Oligomerization Studies of Buta-1,3-diene Derivatives

Butadiene and its derivatives are fundamental monomers in the synthesis of polymers and synthetic rubbers. essentialchemicalindustry.org The polymerization of substituted butadienes can lead to materials with tailored properties. For this compound, the bulky substituents at the 1-position would be expected to significantly influence its polymerization behavior and the properties of the resulting polymer.

Coordination polymerization is a common method for polymerizing butadiene derivatives. For example, the copolymerization of 1,3-butadiene with various phenyl-substituted 1,3-butadienes, such as (E)-1-phenyl-1,3-butadiene (PBD), has been achieved using a CpTiCl₃/MAO catalyst system. nih.govrsc.org These studies showed that comonomer incorporation, molecular weight, and microstructure could be well-controlled. nih.govrsc.org The glass transition temperature (Tg) of the resulting copolymers was found to be highly dependent on the amount of the bulky comonomer incorporated. rsc.org It is plausible that this compound could be copolymerized with butadiene or other monomers, leading to a polymer with a high Tg and modified mechanical properties due to the rigid, bulky dichlorophenyl side groups.

Anionic polymerization is another powerful technique for producing well-defined polymers. mdpi.com The polymerization of styrene (B11656) and butadiene using anionic initiators like sec-BuLi is a well-established industrial process. mdpi.com The presence of phosphazene superbases has been shown to accelerate the polymerization rate. mdpi.com While the bulky nature of this compound might sterically hinder the propagation step in anionic polymerization, it could potentially be used as a comonomer in styrene-butadiene rubber (SBR) synthesis.

Oligomerization, the formation of short polymer chains, is also a relevant transformation. Butadiene itself undergoes dimerization via Diels-Alder reactions to form vinylcyclohexene (B1617736) and cyclooctadiene. epa.gov Functionalized solution styrene-butadiene rubber (F-SSBR) can be modified with oligomeric resins to enhance performance characteristics like wet skid resistance and wear resistance in tire applications. mdpi.com This highlights that even if high molecular weight polymers are difficult to achieve with the title compound, its incorporation into oligomeric structures or as a functional additive in existing polymer systems is a viable strategy for material modification.

Applications of 1,1 Bis 4 Chlorophenyl Buta 1,3 Diene in Advanced Materials Science

Optoelectronic Materials and Organic Fluorescent Probes

The extended π-conjugation system inherent in the buta-1,3-diene backbone, coupled with the presence of two 4-chlorophenyl substituents, positions 1,1-Bis(4-chlorophenyl)-buta-1,3-diene as a candidate for applications in optoelectronic materials. Generally, aryl-substituted buta-1,3-dienes are recognized for their fluorescent properties and their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. rsc.orgresearchgate.net The chlorine atoms on the phenyl rings can modulate the electronic properties of the molecule, potentially influencing its emission spectrum and charge transport characteristics. However, specific studies detailing the synthesis and evaluation of this compound for these purposes are not currently available in the literature.

As organic fluorescent probes, molecules with similar structures are often designed to exhibit changes in their fluorescence in response to specific analytes or environmental conditions. nih.gov The lipophilic nature of the chlorophenyl groups could suggest applications in sensing within non-polar environments or biological membranes, though this remains to be experimentally verified for this specific compound.

Luminescent Clusters and Aggregation-Induced Emission (AIE) Characteristics

A significant area of interest in materials science is the phenomenon of aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov Multiphenyl-substituted 1,3-butadiene (B125203) derivatives are a known class of molecules that can exhibit AIE. nih.gov The restricted intramolecular rotation in the aggregated state is a key mechanism for this phenomenon.

While it is plausible that this compound could exhibit AIE characteristics due to its structural similarity to known AIE-active molecules, there is no specific research to date that has investigated or confirmed this property. The formation of luminescent clusters or aggregates and their photophysical properties remain an unexplored area for this compound.

Applications in Nonlinear Optics (NLO)

Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netmdpi.com The NLO response of organic molecules is often associated with an extended π-conjugated system and the presence of electron-donating and electron-withdrawing groups that create a molecular dipole.

Research on related diphenylbutadiene derivatives has shown that they can possess NLO activity. For instance, 4'-fluoro-4''-nitro-1,4-diphenyl-1,3-butadiene has been identified as having a non-centrosymmetric crystal structure, which is a prerequisite for second-harmonic generation (SHG). rsc.org The presence of the chloro-substituents in this compound could influence its molecular hyperpolarizability. However, without experimental data on its NLO coefficients, its potential in this field remains speculative.

Role as Building Blocks for Specialty Polymers and Functional Coatings

Butadiene and its derivatives are fundamental monomers in the synthesis of a wide range of polymers. mdpi.com The introduction of specific functional groups, such as the 4-chlorophenyl moieties in this compound, can impart unique properties to the resulting polymers, such as altered thermal stability, solubility, and refractive index. Aryl-substituted buta-1,3-dienes have been successfully used to create luminescent conjugated microporous organic copolymers. acs.org

The polymerization of this compound could lead to novel specialty polymers with potential applications in functional coatings, for example, those requiring specific optical properties or enhanced durability. However, the polymerization behavior of this specific monomer and the properties of any resulting polymers have not been reported.

Environmental Fate and Degradation Pathways of Buta 1,3 Diene Derivatives

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of DDE in the environment, particularly in the atmosphere and on surfaces exposed to sunlight. cdc.govwaterquality.gov.au

Vapor-phase DDE in the atmosphere reacts with photochemically-produced hydroxyl radicals. cdc.gov This process leads to an estimated atmospheric half-life of approximately 17 hours. cdc.gov However, the actual lifetime in the atmosphere can be longer, as evidenced by its long-range transport to remote regions like the Arctic. cdc.govcdc.gov Direct photolysis of DDE is also influenced by the intensity of sunlight, which varies with season and latitude. For instance, over the United States, the direct photolysis half-life of DDE is estimated to be about one day in the summer and six days in the winter. cdc.gov

When exposed to sunlight, DDE can also undergo photoisomerization, forming isomers that degrade more slowly than the parent DDE molecule by at least an order of magnitude. epa.govcdc.gov Photooxidation of DDE is also known to occur on soil surfaces and when the compound is adsorbed to sediment. cdc.gov

Table 1: Estimated Photochemical Degradation Half-Lives for DDE

| Environmental Compartment | Degradation Process | Estimated Half-Life | Citation |

|---|---|---|---|

| Atmosphere (Vapor-Phase) | Reaction with Hydroxyl Radicals | 17 hours | cdc.gov |

| Atmosphere (Direct Photolysis) | Summer (U.S.) | ~1 day | cdc.gov |

| Atmosphere (Direct Photolysis) | Winter (U.S.) | ~6 days | cdc.gov |

Oxidative Transformation Pathways in Environmental Compartments

Oxidative processes contribute to the transformation of DDE in soil and other media. One of the key oxidative mechanisms is the reaction with hydroxyl radicals (•OH), which are highly reactive species. cdc.govresearchgate.net

In soil systems, advanced oxidation processes like the Fenton reaction (using iron and hydrogen peroxide) have been shown to degrade DDE. researchgate.net Studies have demonstrated that Fenton-like systems can effectively degrade DDE in contaminated soil slurries. For example, the addition of soluble iron has been shown to achieve significant degradation of DDE. researchgate.net The primary degradation product of DDT oxidation via Fenton reaction is often identified as 4,4'-DDE, indicating that DDE itself can be generated and then subsequently degraded through these oxidative pathways. researchgate.net

In biological systems, DDE has been shown to impair mitochondrial oxidative phosphorylation. nih.govnih.gov While this relates to its toxicological effects, it also points to the compound's interaction with oxidative biological pathways. The white-rot fungus Phanerochaete chrysosporium has been shown to degrade DDE, identifying 4,4'-dichlorobenzophenone (B107185) (DBP) as a metabolite, which suggests an oxidative cleavage of the molecule. researchgate.net

Hydrolytic Stability and Pathways in Aqueous Environments

Hydrolysis is not considered a significant environmental fate process for DDE. cdc.gov The molecule is chemically stable in aqueous environments and does not readily undergo hydrolytic degradation under typical environmental pH conditions. cdc.gov Its very low water solubility (40-120 µg/L) and strong tendency to adsorb to soil and particulate matter further limit its interaction with water, making hydrolysis a minor degradation pathway. epa.govcdc.govwaterquality.gov.au While its parent compound, DDT, can undergo base-catalyzed hydrolysis to form DDE, DDE itself is resistant to further hydrolytic breakdown. cdc.gov

Biodegradation Potential and Microbial Interactions with Related Structures

Biodegradation of DDE is a slow process, and the compound is generally considered recalcitrant. nih.gov However, a number of microorganisms have demonstrated the ability to transform DDE under specific conditions.

Aerobic Degradation: Under aerobic (oxygen-present) conditions, the biodegradation of DDE is limited. nih.gov Some bacteria, such as Pseudomonas sp., Alcaligenes sp., and Terrabacter sp., have been reported to cometabolize DDE when grown on biphenyl (B1667301). nih.gov This process relies on the activity of biphenyl dioxygenase enzymes. However, not all bacteria that produce this enzyme are capable of degrading DDE. nih.govresearchgate.net The white-rot fungus Phanerochaete chrysosporium can mineralize DDE to carbon dioxide ([14C]CO2) and transform it into metabolites like 4,4'-dichlorobenzophenone (DBP). researchgate.net

Anaerobic Degradation: Anaerobic (oxygen-absent) conditions appear to be more favorable for the initial breakdown of DDE. Under methanogenic (methane-producing) and sulfidogenic (sulfide-producing) conditions, DDE can undergo reductive dechlorination to form 1-chloro-2,2-bis(4-chlorophenyl)ethylene (DDMU). nih.govresearchgate.net The denitrifying bacterium Alcaligenes denitrificans has also been reported to degrade DDE under anaerobic conditions. nih.govresearchgate.net

A bacterial strain identified as Stenotrophomonas sp. DXZ9 has shown the ability to degrade DDE, achieving a biodegradation proportion of 39.4% after five days in laboratory settings. researchgate.net Genome and metabolite analysis of another strain, Stenotrophomonas sp. DDT-1, suggests a pathway where DDT is converted to DDE or DDD, which is then transformed into DDMU, DDOH (2,2-bis(p-chlorophenyl)ethanol), and DDA (2,2-bis(p-chlorophenyl)acetic acid), and ultimately mineralized. nih.gov

Table 2: Microorganisms Involved in DDE Biodegradation

| Microorganism | Condition | Degradation Pathway/Metabolites | Citation |

|---|---|---|---|

| Phanerochaete chrysosporium (white-rot fungus) | Aerobic | Mineralization to CO2; 4,4'-dichlorobenzophenone (DBP) | researchgate.net |

| Pseudomonas sp., Alcaligenes sp. | Aerobic (Cometabolism) | Degradation via biphenyl dioxygenase | nih.gov |

| Various Bacteria | Anaerobic (Methanogenic/Sulfidogenic) | Reductive dechlorination to DDMU | nih.govresearchgate.net |

| Alcaligenes denitrificans | Anaerobic | Degradation observed | nih.govresearchgate.net |

| Stenotrophomonas sp. DXZ9 | Aerobic/Facultative Anaerobic | Degradation of DDE (39.4% in 5 days) | researchgate.net |

| Stenotrophomonas sp. DDT-1 | Aerobic/Facultative Anaerobic | DDMU, DDOH, DDA | nih.gov |

Table of Compounds Mentioned

| Abbreviation | Full Chemical Name |

|---|---|

| DDE | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene |

| DDT | 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane |

| DDD | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane |

| DDMU | 1-chloro-2,2-bis(4-chlorophenyl)ethylene |

| DBP | 4,4'-dichlorobenzophenone |

| DDOH | 2,2-bis(p-chlorophenyl)ethanol |

| DDA | 2,2-bis(p-chlorophenyl)acetic acid |

Future Research Directions and Unexplored Avenues for 1,1 Bis 4 Chlorophenyl Buta 1,3 Diene Research

Development of More Efficient and Sustainable Catalytic Systems for Synthesis

The advancement of synthetic methodologies for 1,1-Bis(4-chlorophenyl)-buta-1,3-diene is paramount for its broader application. Future research should prioritize the development of catalytic systems that are not only efficient but also adhere to the principles of green chemistry. mdpi.com This involves moving away from stoichiometric reagents and harsh reaction conditions towards more sustainable alternatives.

Key research objectives in this area include:

Exploration of Earth-Abundant Metal Catalysts: Investigating the efficacy of catalysts based on iron, copper, nickel, and cobalt as alternatives to precious metals like palladium and platinum. These metals offer reduced cost and lower environmental impact.

Heterogeneous Catalysis: Designing solid-supported catalysts that can be easily recovered and reused, thereby minimizing waste and simplifying product purification. Zeolites and functionalized polymers are promising supports for this purpose. nih.gov

Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive the synthesis under mild conditions, potentially reducing the reliance on thermal energy and hazardous reagents.

Solvent-Free or Green Solvent Conditions: Developing synthetic protocols that operate without conventional volatile organic compounds, or in environmentally benign solvents such as water, ionic liquids, or supercritical fluids. mdpi.com

A comparative analysis of potential catalytic strategies is presented below.

| Catalyst Type | Potential Advantages | Research Focus |

| Homogeneous (e.g., Pd, Ru-based) | High activity and selectivity. | Development of ligands to improve stability and recyclability. |

| Heterogeneous (e.g., Metals on supports) | Ease of separation and reuse, enhanced stability. | Synthesis of robust catalysts with well-defined active sites. |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, biodegradable. | Enzyme screening and engineering for non-natural substrates. |

| Photocatalysts (e.g., TiO₂, Organic Dyes) | Use of light energy, ambient temperature operation. | Designing catalysts with optimal light absorption and charge separation. |

Exploration of Novel Reactivity and Cascade Transformations

The conjugated diene core of this compound is a hub of reactivity waiting to be explored. Future studies should venture beyond simple transformations to uncover novel reaction pathways and intricate cascade sequences.

Unexplored avenues include:

Cycloaddition Reactions: While Diels-Alder reactions are a hallmark of conjugated dienes, a systematic investigation of the cycloaddition behavior of this specific diene with a wide array of dienophiles is warranted. researchgate.net This could lead to the synthesis of complex polycyclic structures with potential biological or material applications.

Asymmetric Catalysis: The development of chiral catalysts to induce stereoselectivity in reactions involving the diene system would be a significant advancement, enabling the synthesis of enantiomerically pure compounds.

Cascade Reactions: Designing one-pot multi-step reactions that leverage the inherent reactivity of the diene and the chlorophenyl groups. For instance, a sequence involving a cycloaddition followed by an intramolecular cross-coupling could rapidly build molecular complexity.

Polymerization: Investigating the potential of this compound as a monomer in various polymerization reactions, such as addition or ring-opening metathesis polymerization, could yield novel polymers with unique thermal, optical, or electronic properties. essentialchemicalindustry.org

High-Throughput Screening and Combinatorial Approaches for Material Discovery

The discovery of new materials with tailored properties can be significantly accelerated by adopting modern high-throughput screening (HTS) and combinatorial chemistry techniques. combichemistry.comnih.gov These approaches allow for the rapid synthesis and evaluation of large libraries of compounds derived from a common scaffold.

A potential workflow for material discovery using this compound could involve:

Library Synthesis: Creating a diverse library of derivatives by reacting the parent compound with a variety of building blocks. This could involve modifying the diene system or substituting the chlorine atoms on the phenyl rings.

Automated Screening: Employing robotic systems to screen the synthesized library for specific properties of interest, such as fluorescence, conductivity, or catalytic activity. slideshare.net

Data Analysis: Using computational tools to analyze the large datasets generated from HTS to identify structure-activity relationships and pinpoint lead compounds for further optimization.

| Screening Target | Potential Application | High-Throughput Assay |

| Organic Electronics | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). | Fluorescence spectroscopy, conductivity measurements. |

| Nonlinear Optics | Optical switching, frequency conversion. | Z-scan technique, second-harmonic generation. |

| Sensing | Chemical or biological sensors. | Colorimetric or fluorometric response to analytes. |

| Biocidal Activity | Agrochemicals, antifouling coatings. | Microplate-based assays for fungicidal or insecticidal activity. snv63.ru |

Integration with Supramolecular Chemistry and Nanotechnology

The planar, aromatic-rich structure of this compound makes it an attractive building block for the construction of ordered nanoscale architectures through non-covalent interactions.

Future research in this domain should focus on:

Self-Assembly: Studying the self-assembly behavior of the molecule and its derivatives in solution and on surfaces to form structures like nanowires, vesicles, or organogels. The interplay of π-π stacking, halogen bonding, and van der Waals forces will be crucial to control the morphology of the resulting assemblies.

Host-Guest Chemistry: Designing molecular receptors based on this scaffold that can selectively bind to specific guest molecules, with potential applications in sensing, separation, or drug delivery.

Functional Nanomaterials: Incorporating the compound into larger nanostructures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), to impart specific electronic or optical properties to the bulk material.

Advanced Analytical Methodologies for In Situ Reaction Monitoring

A deeper mechanistic understanding of the synthesis and transformations of this compound requires the application of advanced analytical techniques capable of real-time monitoring.

Promising methodologies include:

In Situ Spectroscopy: Utilizing techniques like ReactIR (FTIR), Raman spectroscopy, and process NMR to monitor the concentration of reactants, intermediates, and products as the reaction progresses. This provides valuable kinetic data and can help identify transient species.

Mass Spectrometry-Based Techniques: Employing methods such as Electrospray Ionization-Mass Spectrometry (ESI-MS) coupled with reaction calorimetry to gain simultaneous information on the reaction's thermodynamics and the identity of the species involved.

Hyphenated Chromatographic Techniques: Using techniques like HPLC-MS or GC-MS to separate and identify complex mixtures that may arise during the exploration of novel reactivity, providing a detailed picture of the product distribution.

By pursuing these future research directions, the scientific community can significantly expand the utility and understanding of this compound, paving the way for new discoveries in catalysis, materials science, and synthetic chemistry.

Q & A

Q. What are the optimal synthetic routes for 1,1-bis(4-chlorophenyl)-buta-1,3-diene, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via Horner-Wadsworth-Emmons or Wittig reactions, leveraging aryl aldehyde precursors. For example, coupling 4-chlorobenzaldehyde with a stabilized phosphorus ylide under anhydrous conditions can yield the diene. To improve yields (≥75%), optimize stoichiometric ratios (e.g., 1:1.2 aldehyde to ylide) and use inert atmospheres (N₂/Ar) to suppress oxidation. Post-reaction purification via column chromatography (hexane:ethyl acetate, 9:1) ensures high purity .

Q. How is the structural conformation of this compound characterized experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving the dihedral angles between the chlorophenyl rings and the butadiene backbone. For instance, SCXRD data reveal a planar geometry with π-conjugation across the diene system, confirmed by C–C bond lengths (~1.34–1.47 Å) . Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and UV-Vis spectroscopy to assess electronic transitions (λmax ~280–320 nm) .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer: The compound is stable under inert conditions but degrades upon prolonged exposure to light or moisture. Store at –20°C in amber vials with desiccants (e.g., silica gel). Avoid contact with strong oxidizers (e.g., peroxides) to prevent unintended polymerization or decomposition. Stability tests via TGA/DSC show no exothermic activity below 150°C .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder cycloadditions?

Methodological Answer: The electron-deficient nature of the diene (due to electron-withdrawing 4-Cl groups) enhances its reactivity as a dienophile. Computational studies (DFT/B3LYP) indicate a low energy barrier (~15 kcal/mol) for [4+2] cycloadditions with electron-rich dienophiles like maleic anhydride. Reaction kinetics monitored via HPLC show second-order dependence, with rate constants (k) increasing at higher dielectric solvents (e.g., DMF > toluene) .

Q. How does the compound’s environmental persistence compare to structurally related chlorinated aromatics (e.g., DDT metabolites)?

Methodological Answer: Comparative bioassays using Daphnia magna or Saccharomyces cerevisiae reporter gene systems reveal lower estrogenic activity (EC50 >10 μM) compared to DDT metabolites like DDMU (EC50 ~1 μM). However, its logP value (~4.2) suggests moderate bioaccumulation potential. Degradation studies under UV light show a half-life of ~48 hours, with primary breakdown products including 4-chlorobenzoic acid .

Q. What strategies resolve contradictions in reported toxicity data across in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from metabolic activation differences. Use hepatic S9 fractions (from rat/microsomes) to simulate phase I metabolism. For example, CYP450-mediated epoxidation generates reactive intermediates not observed in cell-free assays. Statistical meta-analysis (e.g., fixed-effects models) of LC50 data across studies can identify outliers due to solvent choice (e.g., DMSO vs. ethanol) .

Q. How can computational modeling predict the compound’s behavior in polymer matrices?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) predict enhanced rigidity in polybutadiene composites due to π-π stacking between chlorophenyl groups. Experimental validation via DMA shows a 20% increase in storage modulus (G’) at 1 wt% loading. Pair distribution function (PDF) analysis of X-ray scattering data corroborates simulated intermolecular distances (~3.5 Å) .

Q. What crystallographic challenges arise in resolving polymorphs of this compound?

Methodological Answer: Polymorph screening (via solvent evaporation or slurry methods) often reveals a dominant monoclinic (P2₁/c) phase. Synchrotron XRD is required to distinguish subtle lattice variations (e.g., unit cell parameters differing by <1%). Thermal analysis (DSC) identifies enantiotropic transitions at ~120°C, with variable-temperature SCXRD capturing reversible phase changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.